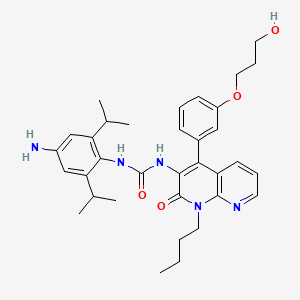
SMP-797 anhydrous free base
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
SMP-797 is a small molecule drug developed by Sumitomo Pharma Co., Ltd. It is known for its inhibitory effects on acyl-coenzyme A: cholesterol acyltransferase (ACAT) activities. This compound has been investigated for its potential use as a hypocholesterolemic agent, targeting the enzyme ACAT1, which plays a crucial role in cholesterol metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of SMP-797 involves the preparation of N-(4-amino-2,6-diisopropylphenyl)-N’-(1,4-diarylpiperidine-4-yl)methylureas.
Industrial Production Methods
Industrial production methods for SMP-797 are not extensively documented in the public domain. the synthesis likely involves standard pharmaceutical manufacturing processes, including multi-step organic synthesis, purification, and quality control to ensure the compound’s efficacy and safety.
Chemical Reactions Analysis
Types of Reactions
SMP-797 undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl moiety.
Reduction: Reduction reactions may occur at the nitrogen-containing functional groups.
Substitution: Substitution reactions are common, especially involving the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Halogenated reagents and catalysts like palladium on carbon are often used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of SMP-797 with modified functional groups, which can potentially enhance or alter its biological activity.
Scientific Research Applications
Chemistry: Used as a model compound for studying ACAT inhibitors and their structure-activity relationships.
Biology: Investigated for its effects on cholesterol metabolism and its potential to up-regulate LDL-R expression.
Medicine: Explored as a hypocholesterolemic agent for the treatment of hypercholesterolemia and related metabolic disorders.
Industry: Potential applications in the development of cholesterol-lowering drugs and other therapeutic agents.
Mechanism of Action
SMP-797 exerts its effects by inhibiting the enzyme acyl-coenzyme A: cholesterol acyltransferase (ACAT1). This inhibition prevents the esterification of cholesterol, leading to reduced cholesterol levels in the body. Additionally, SMP-797 up-regulates the expression of low-density lipoprotein receptors (LDL-R), enhancing the clearance of cholesterol from the bloodstream .
Comparison with Similar Compounds
Similar Compounds
CI-1011: Another ACAT inhibitor with similar biological activities.
Avasimibe: Known for its effects on lipid metabolism and ACAT inhibition.
Compound 12f: A novel 1,4-diarylpiperidine-4-methylurea with biological properties comparable to SMP-797.
Uniqueness of SMP-797
SMP-797 stands out due to its dual effect on ACAT inhibition and LDL-R up-regulation. This dual mechanism makes it a promising candidate for the treatment of hypercholesterolemia, offering potential advantages over other ACAT inhibitors .
Properties
CAS No. |
437763-85-4 |
|---|---|
Molecular Formula |
C34H43N5O4 |
Molecular Weight |
585.7 g/mol |
IUPAC Name |
1-[4-amino-2,6-di(propan-2-yl)phenyl]-3-[1-butyl-4-[3-(3-hydroxypropoxy)phenyl]-2-oxo-1,8-naphthyridin-3-yl]urea |
InChI |
InChI=1S/C34H43N5O4/c1-6-7-15-39-32-26(13-9-14-36-32)29(23-11-8-12-25(18-23)43-17-10-16-40)31(33(39)41)38-34(42)37-30-27(21(2)3)19-24(35)20-28(30)22(4)5/h8-9,11-14,18-22,40H,6-7,10,15-17,35H2,1-5H3,(H2,37,38,42) |
InChI Key |
HNRUUMLUBDTZHX-UHFFFAOYSA-N |
SMILES |
CCCCN1C2=C(C=CC=N2)C(=C(C1=O)NC(=O)NC3=C(C=C(C=C3C(C)C)N)C(C)C)C4=CC(=CC=C4)OCCCO |
Canonical SMILES |
CCCCN1C2=C(C=CC=N2)C(=C(C1=O)NC(=O)NC3=C(C=C(C=C3C(C)C)N)C(C)C)C4=CC(=CC=C4)OCCCO |
Synonyms |
SMP-797 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














